5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features both an oxadiazole and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
- **5-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene
- **5-(5-Methyl-1,2,4-oxadiazol-3-yl)thiophene
Uniqueness
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is unique due to the presence of both an oxadiazole and a pyridinone ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
1255099-11-6 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(11-13-5)6-2-3-7(12)9-4-6/h2-4H,1H3,(H,9,12) |
InChI Key |
ZFNKREYFGWCHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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